molecular formula C13H15NO4S B1589625 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate CAS No. 227029-27-8

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

Cat. No. B1589625
M. Wt: 281.33 g/mol
InChI Key: SIRKPSSXHXSLMR-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, also known as MESNa, is a chemical compound that has been widely used in scientific research for its ability to protect sulfhydryl groups from oxidation. In

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical contexts. This study emphasizes the importance of pH in hydrolysis reactions, which could be relevant for the synthesis and cleanup processes involving methanesulfonate esters like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Chan, Cox, & Sinclair, 2008).

Microbial Metabolism of Methanesulfonic Acid

Kelly and Murrell (1999) detailed the microbial metabolism of methanesulfonic acid, a closely related compound, underlining its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a sulfur source. Although this study does not directly involve 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, the metabolic pathways of methanesulfonic acid derivatives hold significance for environmental and biological research (Kelly & Murrell, 1999).

Structural Study of Nimesulide Triazole Derivatives

A structural study on nimesulide triazole derivatives by Dey et al. (2015) involved the analysis of crystal structures and molecular interactions. Though the focus was on nimesulide derivatives, the methodology and findings on supramolecular assemblies and intermolecular interactions provide valuable insights for studying and designing molecules with complex structures like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Dey et al., 2015).

Coenzyme M Analogues and Methanogenesis

Research by Gunsalus, Romesser, and Wolfe (1978) on coenzyme M analogues and their activity in the methyl coenzyme M reductase system sheds light on the synthesis and biological activity of sulfonate esters. Such studies contribute to understanding the biochemical roles and synthetic potential of sulfonate-containing compounds, potentially including 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Gunsalus, Romesser, & Wolfe, 1978).

properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRKPSSXHXSLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441528
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

CAS RN

227029-27-8
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

TEA (4.98 g, 49.2 mmol) and methanesulfonyl chloride (3.38 g, 29.5 mmol) is added to a solution of 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethanol (5 g, 24.6 mmol) in 100 mL of DCM at 0° C. The resulting mixture is stirred at RT overnight. The mixture is then washed with water and brine, and the organic solution is dried over anhydrous magnesium sulfate and concentrated to give methanesulfonic acid 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethyl ester as a yellow solid.
[Compound]
Name
TEA
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol (compound [6]; 108.6 g) obtained in Example 3 was dissolved in toluene (600 mL), and methanesulfonyl chloride (45.4 mL) was added, which was followed by stirring under ice-cooling. To this solution was added dropwise triethylamine (81.7 mL) under ice-cooling. After stirring for 1 hr, toluene (1 L) was added and 1N hydrochloric acid (1 L) was added for partitioning. The aqueous layer was extracted again with toluene (0.5 L). The combined organic layers were washed successively with water (1 L), saturated sodium hydrogencarbonate solution (1 L) and saturated brine (1 L), and dried over anhydrous magnesium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the title compound (compound [7]; 150 g, yield 100%) as crystals.
[Compound]
Name
compound [ 7 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.4 mL
Type
reactant
Reaction Step Three
Quantity
81.7 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
100%

Synthesis routes and methods IV

Procedure details

2-(5-Methyl-2-phenyloxazol-4-yl)ethanol (20 g) and triethylamine (19.2 ml) were added to methylene chloride (200 ml) and, after dropwise addition of methanesulfonyl chloride (9.52 ml) at 0° C., the mixture was stirred at the same temperature for 15 min. The reaction mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and saturated brine (100 ml), and dried (Na2SO4). Methylene chloride was evaporated under reduced pressure and the obtained residue was purified by column chromatography to give the title compound (21.45 g). 1H-NMR (CDCl3) δ (ppm); 2.53 (3H, s), 2.94 (3H, s), 2.94 (2H, t, J=7.0 Hz), 4.52 (2H, t, J=7.0 Hz), 7.30-7.50 (3H, m), 7.80-8.10 (2H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To methylene chloride (200 ml) were added 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (20 g) and triethylamine (19.2 ml). Thereto was dropwise added methanesulfonyl chloride (9.52 ml) at 0° C. and the mixture was stirred at the same temperature for 15 min. The mixture was washed with 10% aqueous citric acid solution (200 ml), saturated aqueous sodium hydrogencarbonate solution (100 ml) and saturated brine (100 ml) and dried over Na2SO4. Methylene chloride was evaporated under reduced pressure. The obtained residue was purified by column chromatography to give the title compound (21.45 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
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